molecular formula C20H24O B371729 1,2-Dimesitylethanone

1,2-Dimesitylethanone

Cat. No.: B371729
M. Wt: 280.4g/mol
InChI Key: VEQCXWMGUSPDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimesitylethanone is a substituted ethanone derivative featuring two mesityl (2,4,6-trimethylphenyl) groups at the 1- and 2-positions of the ethanone backbone. These compounds are characterized by their steric bulk and electronic properties, which influence reactivity, thermal stability, and applications in coordination chemistry or materials science. For instance, 1,2-diphenylethanone is noted for its role in synthetic organic chemistry, often serving as a precursor for ligands or polymers .

Properties

Molecular Formula

C20H24O

Molecular Weight

280.4g/mol

IUPAC Name

1,2-bis(2,4,6-trimethylphenyl)ethanone

InChI

InChI=1S/C20H24O/c1-12-7-14(3)18(15(4)8-12)11-19(21)20-16(5)9-13(2)10-17(20)6/h7-10H,11H2,1-6H3

InChI Key

VEQCXWMGUSPDQV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)CC(=O)C2=C(C=C(C=C2C)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(=O)C2=C(C=C(C=C2C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The substitution pattern (1,2- vs. 1,3-) and substituent bulk significantly impact molecular properties:

Compound Substituents Key Features Reference
1,2-Dimesitylethanone Mesityl (1,2-positions) High steric hindrance; potential for stabilizing metal complexes. Inferred
1,2-Diphenylethanone Phenyl (1,2-positions) Lower steric bulk than mesityl; used in ligand synthesis.
1-(3,5-Dimethoxyphenyl)ethanone Methoxy groups (3,5-positions) Electron-donating groups enhance solubility and redox activity.
1-(2,6-Dimethylphenyl)ethanone Methyl (2,6-positions) Moderate steric hindrance; intermediate between phenyl and mesityl.

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methoxy in 3,5-dimethoxyphenyl derivatives) increase electron density at the carbonyl group, altering reactivity in redox or catalytic processes .
Thermal Properties

Thermal stability varies with substituent bulk and electronic effects. Data from analogous compounds (Table 4 in ) suggest:

Compound Melting Point (°C) Decomposition Temperature (°C) Reference
1,2-Diphenylethanone ~120–125 >250
1-(3,5-Dimethoxyphenyl)ethanone ~80–85 ~200
1-(2,6-Dimethylphenyl)ethanone ~95–100 ~220

1,2-Dimesitylethanone is expected to exhibit higher thermal stability (>300°C) due to the mesityl groups' rigidity and steric protection of the carbonyl group.

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